
8-Amino-1-fluoronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-1-fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H8FNO. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound features an amino group at the 8th position, a fluorine atom at the 1st position, and a hydroxyl group at the 2nd position on the naphthalene ring.
Vorbereitungsmethoden
Die industrielle Produktion von 8-Amino-1-Fluor-naphthalen-2-ol kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, Hochleistungs-Katalysatoren und effizienten Reinigungstechniken, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Amino-1-Fluor-naphthalen-2-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Aminogruppe kann zu einem Amin reduziert werden.
Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von 8-Amino-1-Fluor-naphthalen-2-on.
Reduktion: Bildung von 8-Amino-1-Fluor-naphthalen-2-amin.
Substitution: Bildung verschiedener substituierter Naphthaline, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
8-Amino-1-Fluor-naphthalen-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen strukturellen Eigenschaften wurde es als potenzielle Fluoreszenzsonde untersucht.
Medizin: Es wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich Antitumor- und antimikrobieller Aktivitäten, untersucht.
Industrie: Verwendung bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien.
5. Wirkmechanismus
Der Wirkmechanismus von 8-Amino-1-Fluor-naphthalen-2-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Amino- und Hydroxylgruppen ermöglichen die Bildung von Wasserstoffbrückenbindungen und die Wechselwirkung mit Enzymen oder Rezeptoren, wodurch deren Aktivität möglicherweise gehemmt wird. Das Fluoratom erhöht seine Lipophilie, was die zelluläre Aufnahme und Verteilung unterstützt .
Wirkmechanismus
The mechanism of action of 8-Amino-1-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances its lipophilicity, aiding in its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Amino-8-Fluor-naphthalen-2-ol
- 1-Fluor-naphthalin
- 2-Naphthalenol
Einzigartigkeit
8-Amino-1-Fluor-naphthalen-2-ol ist einzigartig aufgrund der spezifischen Anordnung seiner funktionellen Gruppen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Die Kombination einer Aminogruppe, eines Fluoratoms und einer Hydroxylgruppe am Naphthalinring macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C10H8FNO |
|---|---|
Molekulargewicht |
177.17 g/mol |
IUPAC-Name |
8-amino-1-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H8FNO/c11-10-8(13)5-4-6-2-1-3-7(12)9(6)10/h1-5,13H,12H2 |
InChI-Schlüssel |
UYRXAFPISUWHLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



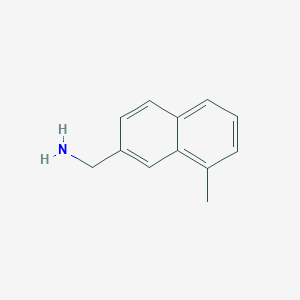

![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
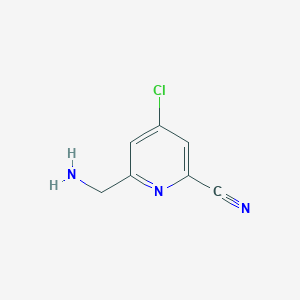


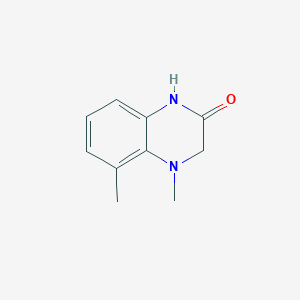
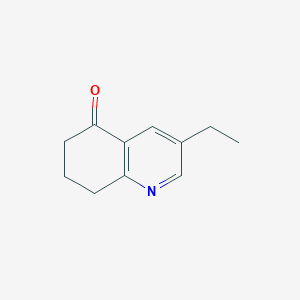

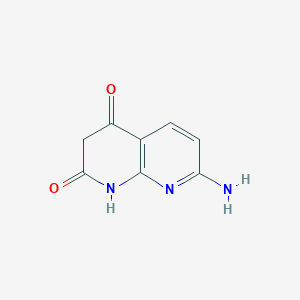
![7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11914352.png)

![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
